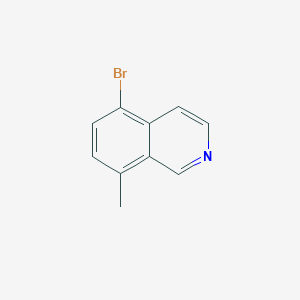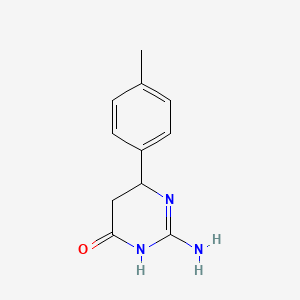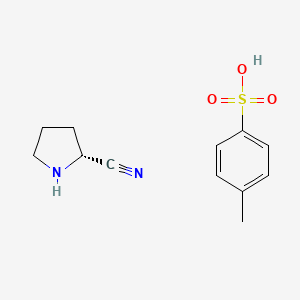
(R)-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is an organic compound that combines the structural features of pyrrolidine, a five-membered nitrogen-containing ring, with a carbonitrile group and a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate typically involves the following steps:
Formation of ®-pyrrolidine-2-carbonitrile: This can be achieved through the reaction of ®-pyrrolidine with cyanogen bromide under basic conditions.
Sulfonation: The resulting ®-pyrrolidine-2-carbonitrile is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate.
Industrial Production Methods
Industrial production of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ®-pyrrolidine and cyanogen bromide are reacted in industrial reactors.
Purification: The intermediate product is purified through crystallization or distillation.
Sulfonation: The purified intermediate is then sulfonated using 4-methylbenzenesulfonyl chloride in large-scale reactors.
Final Purification: The final product is purified and isolated through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The nitrile group can form interactions with active sites of enzymes, while the sulfonate group can enhance solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
®-pyrrolidine-2-carbonitrile: Lacks the sulfonate group, making it less soluble and potentially less reactive.
4-methylbenzenesulfonate derivatives: Compounds with different substituents on the pyrrolidine ring or other heterocycles.
Uniqueness
®-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is unique due to the combination of the nitrile and sulfonate groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
2891581-65-8 |
|---|---|
Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(2R)-pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-7-5/h2-5H,1H3,(H,8,9,10);5,7H,1-3H2/t;5-/m.1/s1 |
InChI Key |
ZILVRYHBTINJDJ-QDXATWJZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@@H](NC1)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)

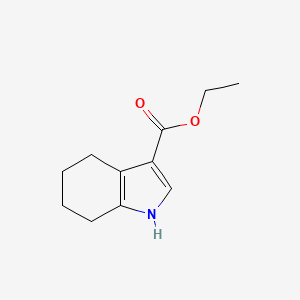
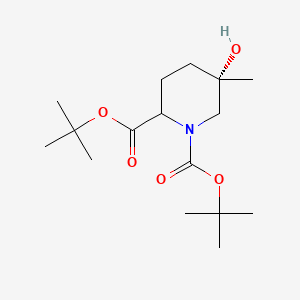
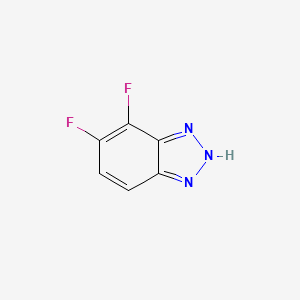
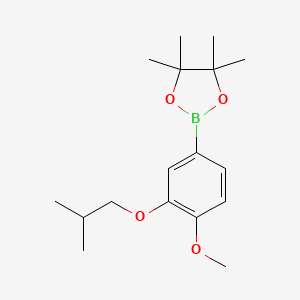

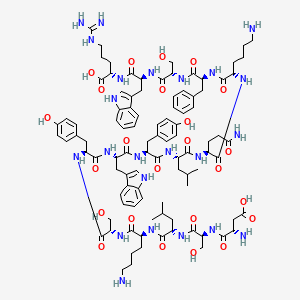
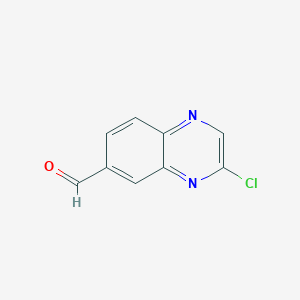
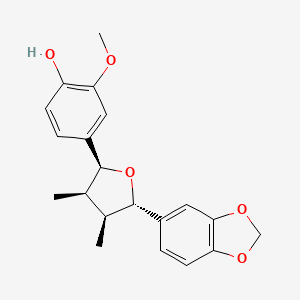
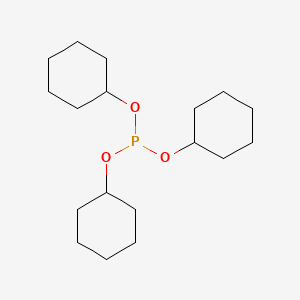
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)
